molecular formula C10H9ClF3NO2 B2696663 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester CAS No. 636588-26-6

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester

Cat. No.: B2696663
CAS No.: 636588-26-6
M. Wt: 267.63
InChI Key: AYCFLPOPQPQINQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)6-3-4-8(10(12,13)14)15-7(6)5-11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCFLPOPQPQINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester typically involves the chlorination of 2-chloromethyl-6-trifluoromethyl-nicotinic acid. One common method is the reaction of 2-chloromethyl-6-trifluoromethyl-nicotinic acid with ethyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form alcohols or other reduced forms

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid esters, while oxidation can produce nicotinic acids .

Scientific Research Applications

Pharmaceutical Applications

Due to its structural characteristics, 2-chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester is considered a potential lead compound in drug development targeting nicotinic receptors. Similar compounds have been investigated for their pharmacological properties, including:

  • Nicotinic Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, which are implicated in various neurological conditions.
  • Lead Compound Development : Its unique structure may facilitate the design of new drugs aimed at treating diseases such as Alzheimer's and schizophrenia.

Case Study: Nicotinic Receptor Interaction

Research has shown that derivatives of trifluoromethyl-nicotinic acids can modulate receptor activity effectively. For instance, studies on similar compounds have demonstrated their ability to act as allosteric inhibitors of nicotinic receptors, suggesting that this compound could exhibit comparable effects .

Materials Science Applications

The trifluoromethyl group in this compound enhances its utility in materials science:

  • Fluorinated Polymers : The compound can be used as a building block for synthesizing fluorinated polymers, which possess unique properties such as chemical resistance and thermal stability.
  • Coatings and Surface Modifications : Its incorporation into coatings can improve hydrophobicity and durability.

Agrochemical Applications

The structural features of this compound also make it relevant in the field of agrochemicals:

  • Herbicide Development : As an intermediate in the synthesis of herbicides, it may contribute to the development of more effective agricultural chemicals.
  • Pesticide Formulations : Its unique properties can enhance the efficacy of pesticide formulations by improving their stability and bioavailability.

Synthesis Challenges

The synthesis of this compound presents several challenges:

  • Low Yields : Common synthetic routes often yield low amounts due to side reactions.
  • Purification Difficulties : The formation of multiple intermediates complicates purification processes.

Innovative synthetic methods are being explored to improve yield and reduce byproducts, which is crucial for facilitating its applications in various fields .

Mechanism of Action

The mechanism of action of 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid ethyl ester
  • Synonyms: Ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate .
  • CAS Number : 636588-26-6 .
  • Molecular Formula: C₁₀H₉ClF₃NO₂ .
  • Molar Mass : 267.63 g/mol .

Structural Features :
The compound features a pyridine ring substituted with a chloromethyl group at position 2 and a trifluoromethyl group at position 6. The ethyl ester at position 3 enhances lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical synthesis.

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Pyridine Ring) Ester Group Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester 2-ClCH₂, 6-CF₃ Ethyl C₁₀H₉ClF₃NO₂ 267.63 Reactive chloromethyl group for synthesis
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate 2-OH, 6-CF₃ Ethyl C₉H₈F₃NO₃ 235.16 Hydroxyl group enables hydrogen bonding
Methyl 2-chloro-6-(trifluoromethyl)nicotinate 2-Cl, 6-CF₃ Methyl C₈H₅ClF₃NO₂ 239.58 Smaller ester; lower lipophilicity
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate 2-CF₂H, 6-(4-F-C₆H₄) Ethyl C₁₅H₁₂F₃NO₂ 295.26 Fluorophenyl enhances aromatic interactions
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester 2-C₆H₅, 6-CF₃ Ethyl C₁₅H₁₂F₃NO₂ 295.26 Phenyl group increases steric bulk
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate 5-NHCSNH₂, 6-CH₃, 2-CF₃ Ethyl C₁₁H₁₁F₃N₂O₂S 292.28 Thiourea moiety for metal coordination

Reactivity and Functional Group Analysis

Chloromethyl vs. Chloro/Hydroxyl Substituents: The chloromethyl group in the target compound (vs. chloro in or hydroxyl in ) is highly reactive, enabling nucleophilic substitution (e.g., SN2 reactions), making it a versatile intermediate in cross-coupling or alkylation reactions .

Ester Group Variations :

  • The ethyl ester (target compound) offers greater lipophilicity compared to the methyl ester in , which may enhance membrane permeability in biological systems.

Trifluoromethyl Group :

  • The CF₃ group (common in all analogs) contributes to metabolic stability and electron-withdrawing effects, influencing reactivity and binding affinity in drug candidates .

Q & A

Q. What are the recommended synthetic routes for 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nicotinic acid derivatives often involves condensation reactions or functional group modifications. For ethyl esters, a two-step approach is typical:

  • Step 1: Synthesis of the nicotinic acid intermediate via chlorination and trifluoromethylation. For example, chloromethylation can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid over-chlorination.
  • Step 2: Esterification with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Reaction efficiency depends on stoichiometric ratios (e.g., 1:3 molar ratio of acid to ethanol) and reflux duration (12–24 hours).
  • Optimization: Use TLC or GC-MS to monitor reaction progress . Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield.

Q. How can impurities in this compound be identified and removed during purification?

Methodological Answer:

  • Chromatographic Methods: Employ flash column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 9:1 to 4:1) to separate ester derivatives from unreacted intermediates.
  • Distillation: Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) can isolate the ester based on boiling point differences, as demonstrated in ethyl ester purification workflows .
  • Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization (EI) fragmentation patterns .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR: Use ¹H/¹³C NMR (in CDCl₃) to identify the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and trifluoromethyl signals (¹⁹F NMR: δ ~-60 to -70 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization provides accurate mass data for the molecular ion ([M+H]⁺). Cross-reference with databases like NIST Chemistry WebBook for fragmentation patterns .
  • IR Spectroscopy: Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the stability of this compound vary under different thermal and pH conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds. Correlate with distillation data from ethyl ester studies, where prolonged heating (>100°C) may degrade labile chloromethyl groups .
  • pH Stability: Perform accelerated stability testing in buffered solutions (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC; acidic conditions may hydrolyze the ester bond, while basic conditions could cleave the trifluoromethyl group.

Q. What computational or experimental strategies can resolve contradictions in reactivity data for this compound?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., hydrolysis of the chloromethyl group) using Gaussian or ORCA software to predict activation energies and intermediates.
  • Isotopic Labeling: Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products, clarifying mechanisms .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to competing reactions (e.g., ester hydrolysis vs. trifluoromethyl oxidation) using software like COPASI .

Q. How can in vitro models assess the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against nicotinamide-dependent enzymes (e.g., PARPs) using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves .
  • Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HepG2) after 24-hour exposure.
  • Toxicity Profiling: Employ MTT assays to determine cytotoxicity thresholds (e.g., EC₅₀ > 100 µM for selective action) .

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